N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
Description
N-(4,6-Difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a benzothiazole-derived acetamide featuring a 4,6-difluoro substitution on the benzo[d]thiazole ring and a phenylthio group attached to the acetamide moiety. The phenylthio group introduces sulfur-based hydrophobicity, which may influence solubility and intermolecular interactions compared to oxygen-containing analogs like thiazolidinediones .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS2/c16-9-6-11(17)14-12(7-9)22-15(19-14)18-13(20)8-21-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIPYQVSNMXMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and 2,4-difluorobenzoyl chloride under acidic or basic conditions.
Introduction of the phenylthioacetamide group: The phenylthioacetamide moiety can be introduced via nucleophilic substitution reactions, where the benzo[d]thiazole intermediate reacts with phenylthioacetic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the phenylthioacetamide group.
Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Amino or thiol-substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe for studying biological processes involving thiazole derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the thiazole ring can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and synthesis efficiency.
Structural Analogues and Substituent Effects
A. Core Benzothiazole Modifications
- Halogenation :
- Target Compound : 4,6-Difluoro substitution on benzothiazole. Fluorine’s electron-withdrawing nature may enhance binding affinity and stability.
- GB7 () : Similar 4,6-difluorobenzo[d]thiazole core but with a 4-bromobenzylidene-thiazolidinedione substituent. Bromine increases molecular weight (MW: 510.33) and lipophilicity compared to the phenylthio group (MW: ~380 inferred from evidence) .
- 4p () : 4,6-Dibromo substitution on benzothiazole. Bromine’s bulkiness may reduce solubility but enhance halogen bonding .
- Non-Halogenated Analogues: GB8 (): 4-Methoxybenzo[d]thiazole with a benzylidene-thiazolidinedione group. Methoxy improves solubility but reduces electronegativity compared to fluorine .
B. Acetamide Side-Chain Variations
- Phenylthio vs. GB18–GB20 (): Thiazolidinedione (C=O) warhead with fluorinated benzylidene substituents. These exhibit higher melting points (>300°C for GB18) due to strong hydrogen bonding from carbonyl groups .
- Isoquinoline Derivatives (): Compounds like 4k–4p feature a dihydroisoquinoline moiety instead of thiazolidinedione or phenylthio groups. This structural difference likely impacts target selectivity, as isoquinoline derivatives are known for kinase inhibition .
Physicochemical Properties
Key Observations :
- Melting Points: Thiazolidinedione derivatives (GB7, GB18) exhibit higher melting points (>300°C) due to strong hydrogen bonding, whereas phenylthio or isoquinoline analogs (GB8, 4p) have lower melting points (~150–260°C) .
- HPLC Purity: Thiazolidinedione derivatives (GB7: 97.20%) generally show higher purity than isoquinoline derivatives (4p: 93.06%), possibly due to better crystallization .
- Yield : GB20 (65%) and 4p (73.12%) demonstrate moderate-to-high synthetic efficiency, while halogenated derivatives like GB7 (59%) have lower yields .
Spectral and Analytical Data
- IR Spectroscopy: Target Compound: Expected C-F stretches (~1100–1250 cm⁻¹) and C=S (if applicable) at ~1240 cm⁻¹ (cf. ). Thiazolidinedione Derivatives: Show distinct C=O stretches at ~1663–1682 cm⁻¹ and NH stretches at ~3150–3319 cm⁻¹ (GB18–GB20) . Isoquinoline Derivatives: Lack C=O peaks but show aromatic C-H stretches (~3000–3100 cm⁻¹) .
- NMR Data: GB7 (): ¹H NMR signals at δ 7.8–8.1 ppm for aromatic protons; ¹³C NMR confirms C=O at ~170 ppm . 4p (): ¹H NMR shows methoxy protons at δ 3.8 ppm and dihydroisoquinoline protons at δ 2.5–3.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
